molecular formula C20H25N3O5 B2493461 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide CAS No. 2034301-82-9

4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2493461
CAS No.: 2034301-82-9
M. Wt: 387.436
InChI Key: AJEQCFVLTCXWSU-UHFFFAOYSA-N
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Description

4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic small molecule compound of significant interest in oncological research, particularly in the study of kinase inhibition pathways. This piperidine-carboxamide derivative features a 3,4,5-trimethoxyphenyl group, a structural motif commonly associated with bioactive molecules, and a pyridinyloxy moiety that contributes to its potential interactions with enzymatic targets. While direct mechanistic studies on this specific compound are limited in public literature, its structural characteristics suggest potential research applications aligned with similar compounds in its class. Piperidine and carboxamide derivatives are extensively investigated in chemical biology for their roles as protein kinase inhibitors. Specifically, research into structurally related compounds has highlighted their significance in studying cyclin-dependent kinase 9 (CDK9) inhibition, which plays a critical role in transcription regulation by phosphorylating the RNA polymerase II C-terminal domain (CTD) and regulating the expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP . Inhibition of CDK9 has emerged as a promising strategy in cancer research, particularly for hematological malignancies and MYC-driven tumors, as it can disrupt transcriptional elongation and induce apoptosis in malignant cells . The trimethoxyphenyl moiety present in this compound is a notable pharmacophoric element found in various tubulin-targeting agents and kinase inhibitors, suggesting potential research applications in studying cell cycle regulation and antiproliferative mechanisms. This compound is provided strictly for research use in laboratory settings, enabling scientists to explore structure-activity relationships, optimize lead compounds for selectivity and potency against specific kinase targets, and investigate novel therapeutic strategies for transcription-dependent diseases. Researchers should handle this product according to laboratory safety protocols and utilize appropriate analytical methods for compound verification in their experimental systems.

Properties

IUPAC Name

4-pyridin-4-yloxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-25-17-12-14(13-18(26-2)19(17)27-3)22-20(24)23-10-6-16(7-11-23)28-15-4-8-21-9-5-15/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEQCFVLTCXWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Pyridin-4-yloxy Group: The piperidine ring is then reacted with a pyridin-4-yloxy compound under suitable conditions to introduce the pyridin-4-yloxy group.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: The final step involves the reaction of the intermediate with a 3,4,5-trimethoxyphenyl compound to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the pyridin-4-yloxy group, potentially converting it to a piperidine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the pyridin-4-yloxy group.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridin-4-yloxy and Piperidine Motifs

Several quinoline derivatives in and share the pyridin-4-yloxy group and piperidine-related structures:

  • N-(4-(4-(4-Methoxybenzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamide
  • N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamide

Key Differences :

  • Core Structure: The target compound uses a piperidine carboxamide, whereas these analogs incorporate a quinoline scaffold. Quinoline derivatives often exhibit DNA intercalation or kinase inhibition, whereas piperidine-based compounds may target tubulin or membrane receptors .
  • Substituents: The quinoline analogs include cyano and amino groups, which could enhance binding specificity but reduce solubility compared to the trimethoxyphenyl group in the target compound.

Compounds with 3,4,5-Trimethoxyphenyl Groups

The 3,4,5-trimethoxyphenyl moiety is a hallmark of combretastatin analogs and microtubule-targeting agents. Notable examples include:

Combretastatin A-4 Derivatives ()
  • Combretastatin A-4 (1a) : A natural product with potent antiproliferative activity (IC50 ~1 nM in some models). Its poor solubility led to prodrug development (e.g., phosphate salts 1m and 1n) .
  • Comparison: The target compound lacks the cis-stilbene structure of combretastatin but retains the trimethoxyphenyl group.
Thiazole-Pyrimidine Derivatives ()

Compounds 4c–4g feature a 3,4,5-trimethoxyphenyl-thiazole moiety linked to pyrimidine. For example:

  • 4c : IC50 = 1.2 μM (MCF-7 cells)
  • 4d : IC50 = 0.9 μM (MCF-7 cells)

Key Insights :

  • The trimethoxyphenyl group enhances activity, but substituents on the pyrimidine ring (e.g., fluorophenyl in 4d) modulate potency. The target compound’s piperidine carboxamide may similarly influence target affinity .

Functional Analogs with Piperidine or Pyridine Moieties

N-Phenylbenzamides ()
  • Compound 4 : 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide induces calcium retention in HeLa cells, suggesting mitochondrial permeability transition pore (mPTP) inhibition .
  • Comparison : The target compound’s piperidine carboxamide may similarly interact with ion channels or transporters, though its pyridin-4-yloxy group could redirect activity toward kinase inhibition.
Pyridine-Triazole/Benzimidazole Derivatives ()
  • Compound 82 : Exhibits IC50 = 0.22 μM (MCF-7), outperforming doxorubicin (IC50 = 1.93 μM). Its pyridine-triazole structure suggests a different mechanism (e.g., topoisomerase inhibition) compared to the target compound’s piperidine core .

Pharmacokinetic and Solubility Considerations

  • Solubility : The target compound’s pyridin-4-yloxy group may improve aqueous solubility compared to combretastatin A-4, which requires prodrug derivatization (e.g., phosphate salts) .
  • Metabolic Stability: Piperidine rings are often metabolized via cytochrome P450 enzymes, whereas quinoline derivatives () may face oxidation challenges.

Biological Activity

4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its unique structure includes a piperidine ring, a carboxamide group, and substituents such as a pyridinyl group and a trimethoxyphenyl group. Compounds of this nature are significant in medicinal chemistry due to their diverse biological activities, particularly in neuropharmacology and anti-inflammatory research.

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O5_{5}
  • Molecular Weight : 387.4 g/mol
  • CAS Number : 2034301-82-9

Potential Biological Activities

The biological activities of 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide have not been extensively documented in scientific literature. However, based on its structural features, several potential activities can be hypothesized:

  • Neuropharmacological Effects : Compounds with similar structures have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
  • Anti-inflammatory Properties : The presence of the trimethoxyphenyl group suggests potential anti-inflammatory effects, as similar compounds have exhibited such activities.

Currently, there is no specific literature detailing the mechanism of action for this compound. However, it is essential to conduct interaction studies to understand how it affects biological systems. These studies typically focus on:

  • Receptor binding affinities
  • Enzyme inhibition profiles
  • Cellular uptake and metabolism

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide, a comparison with structurally related compounds is beneficial.

Compound NameStructureBiological ActivityReference
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamideStructureStrong inhibitor of CYP51
N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamideStructureEffective against Leishmania promastigotes

Case Studies and Research Findings

While specific case studies on 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide are lacking, research on related compounds provides insights into potential therapeutic applications. For instance:

  • CYP51 Inhibition : Analogous compounds have been identified as strong inhibitors of CYP51, an enzyme involved in sterol biosynthesis in various organisms including fungi and protozoa. This suggests that further exploration of the target compound could yield similar findings.
  • Leishmania Treatment : Some structurally similar compounds have demonstrated effectiveness against Leishmania parasites, indicating that 4-(Pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide might also exhibit antiparasitic properties upon further investigation.

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